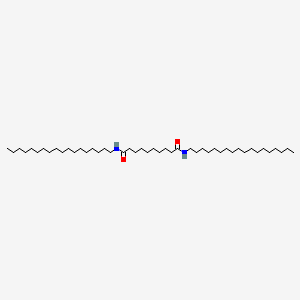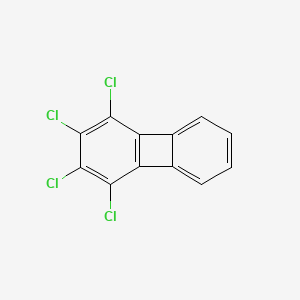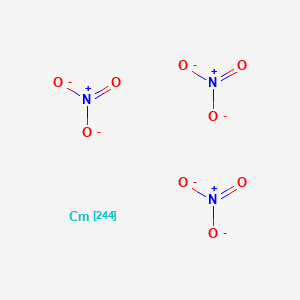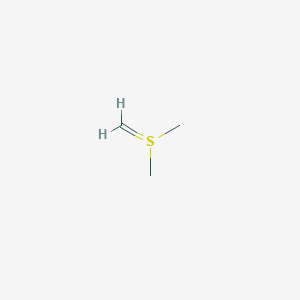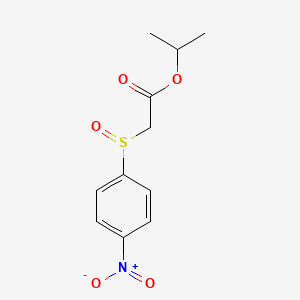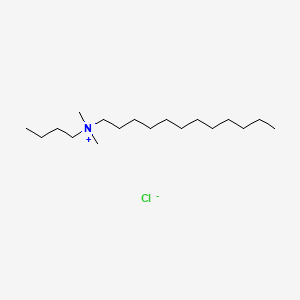
Butyldodecyldimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyldodecyldimethylammonium chloride is a quaternary ammonium compound with the molecular formula C18H40ClN. It is commonly used as a surfactant and disinfectant due to its ability to disrupt microbial cell membranes. This compound is known for its effectiveness in various industrial and household cleaning products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyldodecyldimethylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with butyl chloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Dodecylamine+Butyl chloride→Butyldodecyldimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyldodecyldimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion in the compound.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chains in this compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound under appropriate conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction Reactions: Reduction typically results in the formation of amines or other reduced forms of the compound.
Scientific Research Applications
Butyldodecyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell lysis buffers for the extraction of cellular components due to its ability to disrupt cell membranes.
Medicine: It is used in antiseptic formulations for its antimicrobial properties.
Industry: The compound is utilized in the formulation of disinfectants, detergents, and fabric softeners.
Mechanism of Action
The primary mechanism of action of butyldodecyldimethylammonium chloride involves the disruption of microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in laboratory settings for cell lysis and DNA extraction.
Uniqueness
Butyldodecyldimethylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and disinfectant, making it suitable for a wide range of applications.
Properties
CAS No. |
29481-59-2 |
|---|---|
Molecular Formula |
C18H40ClN |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
butyl-dodecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H40N.ClH/c1-5-7-9-10-11-12-13-14-15-16-18-19(3,4)17-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HRMYTGOXAPPTIX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


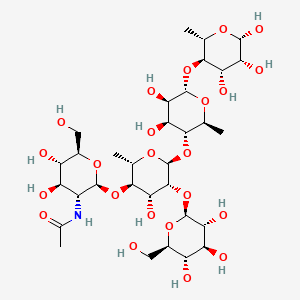
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
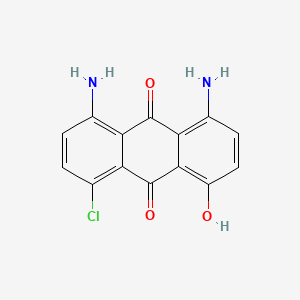



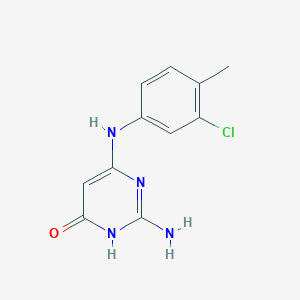
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
